molecular formula C20H17N3O4 B3016235 2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 896363-58-9

2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No. B3016235
CAS RN: 896363-58-9
M. Wt: 363.373
InChI Key: LSBWBCRTGDLXEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid using dimethylformamide (DMF) as a solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor . This method provides a rapid and efficient route to synthesize a series of novel thiazolidinone derivatives with the 1,3-dioxoisoindolin-2-yl moiety, which is a key structural component of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the cyclization to form the thiazolidinone ring. The reactivity of the 1,3-dioxoisoindolin-2-yl moiety is exploited in these reactions to create diverse derivatives with potential biological activities. The molecular docking studies performed on these compounds indicate their binding affinity towards human serum albumin (HSA), which is an important aspect of their pharmacokinetic profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 1,3-dioxoisoindolin-2-yl group contributes to the compounds' reactivity and their interactions with biological molecules. The synthesized compounds have shown promising anti-inflammatory activity in both in vitro and in vivo models, and some have also demonstrated antibacterial and antifungal activities . Additionally, selected compounds have been evaluated for their ulcerogenic toxicity, which is an important consideration for their potential as therapeutic agents .

Scientific Research Applications

Anti-inflammatory Applications

  • Research has demonstrated the synthesis and evaluation of derivatives of this compound showing significant anti-inflammatory activity through both in vitro and in vivo models. These studies involve microwave-assisted synthesis and cyclocondensation techniques, highlighting their potential as anti-inflammatory agents. The compounds were also subjected to molecular docking studies to assess their binding affinity towards human serum albumin (HSA), indicating a promising approach to developing new anti-inflammatory drugs (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Applications

  • The synthesis of this compound's derivatives has been explored for potential anticonvulsant properties. Studies show that these derivatives can provide protection against seizures in experimental models, suggesting their utility as anticonvulsant agents. This research incorporates the design, synthesis, and evaluation of the compounds' effectiveness in various seizure models, including the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models (Nikalje, Khan, & Ghodke, 2011).

Antimicrobial Applications

  • Novel derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives have shown promising results against various pathogenic microorganisms, indicating the compound's potential in developing new antimicrobial agents. This research emphasizes the importance of structural modifications to enhance antimicrobial efficacy (Debnath & Ganguly, 2015).

Antidepressant and Antiepileptic Applications

  • Further research into the compound's derivatives has uncovered their potential as antidepressant and antiepileptic agents. The evaluation of these compounds in animal models, such as the forced swimming test (FST) and pentylenetetrazole (PTZ)-evoked convulsion model, has demonstrated significant activity, suggesting a new avenue for the treatment of depression and epilepsy. These studies highlight the multifaceted potential of the compound in treating various central nervous system (CNS) disorders (Zhen et al., 2015).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-17(12-23-19(26)15-8-4-5-9-16(15)20(23)27)21-13-10-18(25)22(11-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBWBCRTGDLXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

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